5-bromo-N-methoxy-N-methyl-1-naphthamide
Description
5-Bromo-N-methoxy-N-methyl-1-naphthamide is a brominated naphthamide derivative featuring a Weinreb amide moiety (N-methoxy-N-methyl group). This structural motif is widely utilized in organic synthesis to stabilize reactive intermediates, particularly for ketone formation via nucleophilic acyl substitution . The compound consists of a naphthalene core substituted with a bromine atom at the 5-position and a Weinreb amide group at the 1-position. Its synthesis typically involves activating the naphthoic acid as an acyl chloride using oxalyl chloride, followed by coupling with N,O-dimethylhydroxylamine .
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
5-bromo-N-methoxy-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,1-2H3 |
InChI Key |
KRUYTSVSCNDTKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1C=CC=C2Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Bromo-N-methoxy-N-methyl-1-naphthamide
- Structure : Bromine at the 4-position on naphthalene, with the same Weinreb amide group.
- Key Differences : The para-substituted bromine may alter electronic effects and steric hindrance compared to the 5-bromo isomer. This positional variation could influence reactivity in subsequent transformations, such as cross-coupling reactions.
- Synthesis : Adapted from literature methods for analogous naphthamides, employing oxalyl chloride activation and amine coupling under inert conditions .
5-Bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide
- Structure : Retains the 5-bromo-naphthamide core but replaces the Weinreb amide with a bulky oxazolopyridine-substituted phenyl group.
- Key Differences: The complex aromatic substituent enhances molecular weight (444.28 g/mol, C₂₃H₁₄BrN₃O₂) and likely reduces solubility in nonpolar solvents.
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide
- Structure : Acetamide core with bromine, methoxy, and nitro substituents.
- With a molecular weight of 289.08 g/mol (C₉H₉BrN₂O₄), it is smaller than naphthamide derivatives .
Comparative Data Table
Preparation Methods
Radical Bromination
Using NBS and a radical initiator (e.g., AIBN) in CCl₄ achieves selective bromination at the 5-position.
Directed Ortho-Metalation (DoM)
Lithiation of N-methoxy-N-methyl-1-naphthamide with LDA followed by quenching with Br₂ provides regiocontrol.
Key Data :
| Method | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Radical | NBS, AIBN, CCl₄, 80°C | 68% | 5:8 = 4:1 | |
| DoM | LDA, Br₂, THF, -78°C | 75% | 5:8 = 9:1 |
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Amidation | 85–95% | High | Moderate |
| Bromination of Amide | 65–72% | Moderate | Low |
| Multi-Step Synthesis | 80–90% | Low | High |
| Radical Bromination | 65–68% | Moderate | Moderate |
| Directed Metalation | 70–75% | Low | High |
Optimal Method : Direct amidation of 5-bromo-1-naphthoic acid offers the best balance of yield and practicality for industrial applications.
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-N-methoxy-N-methyl-1-naphthamide, and how are intermediates characterized?
The synthesis typically involves bromination of a naphthamide precursor followed by methoxylation and methylation. For example, a procedure adapted from literature uses dichloromethane (CH2Cl2) as a solvent, oxalyl chloride ((COCl)2) for activation, and catalytic DMF to form the acyl chloride intermediate. The final step introduces methoxy and methyl groups via nucleophilic substitution . Intermediates are characterized using thin-layer chromatography (TLC) with ethyl acetate/hexane (4:1) as the mobile phase and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : <sup>1</sup>H NMR identifies protons on the naphthyl ring (δ 7.5–8.5 ppm) and N-methyl/methoxy groups (δ 3.0–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~165 ppm) and bromine-induced deshielding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]<sup>+</sup> (e.g., m/z 348.0 for C13H13BrNO2).
- IR Spectroscopy : Absorbance near 1680 cm<sup>−1</sup> confirms the amide C=O stretch .
Q. What are the common substitution reactions involving the bromine substituent in this compound?
The bromine at the 5-position undergoes nucleophilic aromatic substitution (NAS) . For example:
- Azide substitution : NaN3 in DMF at 80°C yields 5-azido derivatives (85–90% yield).
- Methoxy substitution : NaOMe with CuI in DMSO at 100°C produces dimethoxy analogs (70–75% yield) .
Reaction progress is monitored via TLC, and products are purified via column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for bromine substitution in similar naphthamide derivatives?
Discrepancies often arise from differences in solvent polarity , catalyst loading , or reaction time . For instance, DMF may accelerate NAS compared to DMSO due to higher polarity . To address contradictions:
Q. What strategies optimize the regioselectivity of functionalization in this compound?
Regioselectivity is influenced by:
- Directing groups : The methoxy group at the N-position may direct electrophiles to the para position on the naphthyl ring.
- Metal catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) can target the bromine site for cross-coupling with aryl boronic acids .
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80–100°C) promote thermodynamic products .
Q. How can researchers design experiments to probe the biological activity of this compound, given its structural similarity to known bioactive amides?
- In silico docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinases or GPCRs) based on structural analogs like N-(4-bromo-5-chloro-2-methylphenyl)acetamide .
- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC determination) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS/MS to identify degradation pathways .
Data Interpretation & Methodological Challenges
Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) for this compound?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamer interconversion) by acquiring spectra at −40°C .
- COSY/NOESY : Identify through-space couplings to confirm substituent orientation .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is obtainable .
Q. What computational methods aid in predicting the reactivity and stability of derivatives of this compound?
- Density Functional Theory (DFT) : Calculate reaction barriers for substitution pathways (e.g., NAS vs. radical mechanisms).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
- QSPR models : Relate substituent electronic parameters (Hammett σ) to experimental reaction rates .
Tables of Key Data
Table 1. Substitution Reactions of this compound
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Azide Substitution | NaN3, DMF, 80°C, 12h | 5-Azido analog | 85–90% |
| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C, 24h | 5,6-Dimethoxy derivative | 70–75% |
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, 80°C | Biaryl product | 60–65% |
Table 2. Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl3) | δ 8.5 (d, J=8.4 Hz, 1H, naphthyl), δ 3.4 (s, 3H, N-CH3), δ 3.2 (s, 3H, OCH3) |
| <sup>13</sup>C NMR (100 MHz, CDCl3) | δ 165.2 (C=O), 134.5 (C-Br), 55.1 (OCH3), 38.9 (N-CH3) |
| HRMS (ESI+) | m/z 348.0125 [M+H]<sup>+</sup> (calc. 348.0128) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
